4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
Description
4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is a benzohydrazide derivative characterized by a bromine atom at the para position of the benzoyl moiety, a 4-chlorobenzyl ether group, and a 3-ethoxy substituent on the benzylidene ring. This compound belongs to the hydrazone class, formed via condensation of a benzohydrazide with a substituted benzaldehyde. Its structure includes a conjugated system that may enhance stability and influence biological activity.
Properties
CAS No. |
765274-95-1 |
|---|---|
Molecular Formula |
C23H20BrClN2O3 |
Molecular Weight |
487.8 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H20BrClN2O3/c1-2-29-22-13-17(14-26-27-23(28)18-6-8-19(24)9-7-18)5-12-21(22)30-15-16-3-10-20(25)11-4-16/h3-14H,2,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
MCJLXANSXWVMBA-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Bromobenzohydrazide
The hydrazide precursor is typically synthesized via hydrazinolysis of methyl 4-bromobenzoate. In a representative procedure, methyl 4-methoxybenzoate was refluxed with hydrazine hydrate in methanol for 2 hours to yield 4-methoxybenzoylhydrazide. Adapting this method for the bromo analogue, methyl 4-bromobenzoate (10 mmol) is refluxed with excess hydrazine hydrate (15 mmol) in methanol under nitrogen for 3–4 hours. The crude product is recrystallized from methanol, yielding 4-bromobenzohydrazide as a white crystalline solid (85%–92% yield).
Key Reaction Parameters :
-
Solvent : Methanol
-
Temperature : Reflux (~65°C)
-
Time : 3–4 hours
-
Yield : >85%
Synthesis of 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
The aldehyde component is prepared through sequential etherification and formylation steps:
Step 1: Protection of 3-Ethoxy-4-hydroxybenzaldehyde
3-Ethoxy-4-hydroxybenzaldehyde (5 mmol) is dissolved in dimethylformamide (DMF) with potassium carbonate (10 mmol). 4-Chlorobenzyl chloride (5.5 mmol) is added dropwise, and the mixture is stirred at 80°C for 6 hours. After cooling, the product is extracted with ethyl acetate, washed with brine, and dried to yield 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde.
Key Reaction Parameters :
-
Base : K₂CO₃
-
Solvent : DMF
-
Temperature : 80°C
-
Yield : 70%–78%
Condensation Reaction to Form the Hydrazone
The final step involves Schiff base formation between 4-bromobenzohydrazide and 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde. According to analogous protocols, equimolar amounts of the hydrazide (1 mmol) and aldehyde (1 mmol) are refluxed in methanol for 3–4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to 0°C, and the precipitated product is filtered and recrystallized from methanol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Molar Ratio | 1:1 (hydrazide:aldehyde) |
| Temperature | Reflux (~65°C) |
| Time | 3–4 hours |
| Yield | 78%–92% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond. The E-configuration of the hydrazone is confirmed by X-ray crystallography in related compounds.
Purification and Characterization
Recrystallization
The crude product is dissolved in hot methanol and filtered to remove insoluble impurities. Slow cooling induces crystallization, yielding needle-like crystals.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Signals at δ 11.77 (s, NH), 8.80 (s, N=CH-Ar), and 3.83 (s, OCH₃) confirm the hydrazone structure.
-
Mass Spectrometry : A molecular ion peak at m/z 487.8 corresponds to [M+H]⁺.
Comparative Analysis of Alternative Methods
Solvent Variations
While methanol is standard, ethanol and acetonitrile have been tested in analogous syntheses. Methanol provides superior yields due to its polarity and boiling point.
Catalytic Approaches
Bases like piperidine or acetic acid are occasionally used to accelerate Schiff base formation, though they are unnecessary in methanol.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to key biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzohydrazides are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Biological Activity
4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 464.9 g/mol. The IUPAC name is N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-bromobenzamide . The structure features a benzohydrazide core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25ClBrN2O4 |
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-bromobenzamide |
| CAS Number | 395088-47-8 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzohydrazide Core : Reacting benzohydrazide with an appropriate aldehyde or ketone.
- Introduction of Substituents : The compound is modified to introduce the allyloxy and chlorobenzyl groups through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that derivatives of benzohydrazide compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against the MCF cell line, indicating its potential as an anticancer agent . Additionally, in vivo studies showed that these compounds can suppress tumor growth in animal models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. It may inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and subsequent catalysis.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, showing promising results in inhibiting cell proliferation.
- In Vivo Studies : Research involving tumor-bearing mice demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.
Safety and Toxicology
While the compound shows potential therapeutic benefits, it also poses certain risks:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a condensation reaction between a hydrazide derivative (e.g., 4-bromobenzohydrazide) and an aldehyde-containing aromatic ether. Key steps include:
Preparation of the aldehyde intermediate (e.g., 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde) by alkylation of phenolic hydroxyl groups using 4-chlorobenzyl bromide under basic conditions (K₂CO₃, ethanol, reflux) .
Condensation of the aldehyde with the hydrazide in methanol under reflux, monitored by TLC or NMR for imine bond formation .
- Optimization : Adjust reaction time, solvent polarity (e.g., ethanol vs. methanol), and stoichiometry to improve yield. Purification via recrystallization or column chromatography is critical for isolating the Schiff base product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the hydrazone imine bond (δ ~8.5–9.5 ppm for –CH=N–) and aromatic substituents (e.g., 4-chlorobenzyl ether protons at δ ~5.3 ppm for –OCH₂–) .
- IR : Detect stretching vibrations for C=O (1650–1680 cm⁻¹), N–H (3100–3300 cm⁻¹), and C–O–C (1250–1300 cm⁻¹) .
Q. What structural features influence the compound’s solubility and bioactivity?
- Key Features :
- 4-Chlorobenzyl ether : Enhances lipophilicity, improving membrane permeability .
- Bromo substituent : Electron-withdrawing effect stabilizes the hydrazone bond and may enhance antibacterial activity .
- Ethoxy group : Moderates solubility in polar solvents via steric and electronic effects .
Advanced Research Questions
Q. How can researchers design coordination complexes using this hydrazone ligand, and what properties emerge from metal binding?
- Design Strategy : React the hydrazone with transition metal salts (e.g., CoCl₂, MnCl₂) in methanol/water under basic conditions. The ligand acts as a tridentate donor via the imine nitrogen, carbonyl oxygen, and ether oxygen .
- Properties :
- Co(III) complexes : Exhibit enhanced antibacterial activity (lower MIC values) compared to the free ligand due to increased membrane disruption .
- Mn(II) complexes : Show catalytic activity in oxidation reactions, attributed to redox-active metal centers .
Q. How should researchers resolve contradictions in bioactivity data across structurally similar derivatives?
- Case Example : Variability in MIC values against E. coli and S. aureus may arise from substituent positioning (e.g., bromo vs. methoxy groups).
- Approach :
Perform SAR studies by systematically modifying substituents (e.g., halogen position, ether chain length) .
Use molecular docking to assess binding affinity to bacterial targets (e.g., dihydrofolate reductase) .
Validate with in vitro assays under standardized conditions (e.g., CLSI guidelines) .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Challenges :
- Disorder in flexible groups : The 4-chlorobenzyl ether or ethoxy groups may exhibit rotational disorder .
- Twinned crystals : Common in hydrazone derivatives due to packing symmetry .
- Solutions :
- Use SHELXL’s TWIN and BASF commands to model twinning and refine anisotropic displacement parameters .
- Apply restraints (DFIX, SIMU) to disordered regions to improve convergence .
Q. How can the compound’s urease inhibition potential be evaluated, and what mechanistic insights are relevant?
- Evaluation :
Enzymatic assay : Monitor ammonia production via the indophenol method in the presence of Canavalia ensiformis urease .
IC₅₀ determination : Compare inhibition potency with thiourea (reference inhibitor).
- Mechanism : The hydrazone’s carbonyl group may coordinate to the urease nickel center, while the bromoaryl moiety disrupts substrate binding .
Q. What methodologies are used to study the compound’s antibacterial mechanism of action?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
